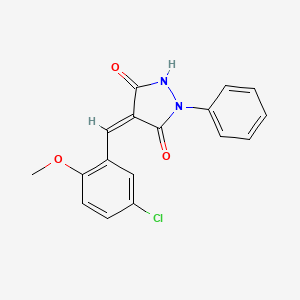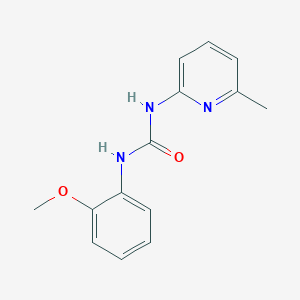
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, also known as DMOBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been extensively studied for its potential applications in various fields, including cancer research, drug development, and material science. In cancer research, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell growth in various cancer cell lines. In drug development, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been investigated as a potential lead compound for the development of new drugs due to its unique chemical structure and biological activity. In material science, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been explored for its potential use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins involved in cell cycle regulation and apoptosis. 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has also been shown to inhibit the activity of STAT3, a transcription factor involved in cell growth and survival.
Biochemical and Physiological Effects
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to exhibit various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and antioxidant activity. 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has several advantages for lab experiments, including its unique chemical structure, high potency, and low toxicity. However, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide also has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with some assays and experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, including the investigation of its potential applications in drug development, cancer therapy, and material science. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide and to explore its potential as a lead compound for the development of new drugs. Finally, the synthesis of novel derivatives of 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide with improved properties and biological activity is an area of future research.
Synthesemethoden
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide can be synthesized through a multi-step reaction process involving the reaction between 2,4-dimethylbenzaldehyde and 2-methylbenzylamine followed by the reaction of the resulting Schiff base with ethyl acetoacetate. The final product is obtained through the alkaline hydrolysis of the intermediate compound.
Eigenschaften
IUPAC Name |
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13-8-9-16(15(3)12-13)18(21)10-11-19(22)20-17-7-5-4-6-14(17)2/h4-9,12H,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFDGVPELODAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)


![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)


![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)
![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)
![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)


![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)